molecular formula C21H14F3NO B302637 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one

10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one

Cat. No. B302637
M. Wt: 353.3 g/mol
InChI Key: GVNDNYLQNXIMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TFMA and is synthesized using several methods.

Scientific Research Applications

10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one has potential applications in various fields of scientific research. One of the major applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It also induces apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Another application of 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can protect neurons from oxidative stress and inflammation. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one is not fully understood. However, studies have shown that it inhibits the activity of several enzymes such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. It also activates the p53 pathway, which induces apoptosis in cancer cells.
In the field of neuroscience, 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one protects neurons by inhibiting the activity of reactive oxygen species (ROS) and reducing inflammation. It also increases the activity of the antioxidant enzymes, which protect neurons from oxidative stress.
Biochemical and Physiological Effects:
10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one has several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. It also inhibits the activity of enzymes involved in cancer cell growth and proliferation.
In neurons, 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one protects neurons from oxidative stress and inflammation. It also increases the activity of antioxidant enzymes, which protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one in lab experiments is its high purity and yield. It is also easy to synthesize using several methods. However, one of the limitations is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the use of 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one in scientific research. One of the major directions is in the development of cancer therapies. Studies have shown that this compound has potential as a cancer therapy, and further research is needed to explore its full potential.
Another future direction is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has neuroprotective properties, and further research is needed to explore its potential as a treatment for these diseases.
Conclusion:
In conclusion, 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one is a synthetic compound that has potential applications in various fields of scientific research. It is easy to synthesize using several methods and has high purity and yield. Its potential applications include cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to explore its full potential and to understand its mechanism of action.

Synthesis Methods

The synthesis of 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one can be achieved through several methods. One of the most common methods is the reaction of 3-(trifluoromethyl)benzylamine with acridine-9-carboxaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(trifluoromethyl)benzyl chloride with acridine-9-carboxylic acid in the presence of a base such as triethylamine. Both methods yield high purity and yield of 10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one.

properties

Product Name

10-[3-(trifluoromethyl)benzyl]acridin-9(10H)-one

Molecular Formula

C21H14F3NO

Molecular Weight

353.3 g/mol

IUPAC Name

10-[[3-(trifluoromethyl)phenyl]methyl]acridin-9-one

InChI

InChI=1S/C21H14F3NO/c22-21(23,24)15-7-5-6-14(12-15)13-25-18-10-3-1-8-16(18)20(26)17-9-2-4-11-19(17)25/h1-12H,13H2

InChI Key

GVNDNYLQNXIMBX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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